molecular formula C25H23NO6S B2860581 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114649-83-0

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2860581
CAS No.: 1114649-83-0
M. Wt: 465.52
InChI Key: JJDVDJSQFGKXEO-UHFFFAOYSA-N
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Description

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO6S and its molecular weight is 465.52. The purity is usually 95%.
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Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N1O5SC_{24}H_{25}N_{1}O_{5}S, with a molecular weight of 471.5 g/mol. Its structure includes a benzothiazine core that is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H25N1O5S
Molecular Weight471.5 g/mol
CAS Number1114652-77-5

Mechanisms of Biological Activity

Research indicates that compounds with a benzothiazine core exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms through which 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Targets : The compound may interact with specific proteins or receptors within cells, leading to altered signaling pathways.

Antimicrobial Activity

Studies have demonstrated that benzothiazine derivatives possess antimicrobial properties. For instance, compounds similar to 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been tested against various bacterial strains and found to exhibit significant inhibitory effects.

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings from related research. For example, derivatives of benzothiazine have been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress induction and inhibition of cell proliferation.

Case Studies

Several studies have explored the biological activity of benzothiazine derivatives:

  • Study on Anticancer Activity : A recent study investigated the effects of a similar benzothiazine derivative on melanoma cells. The compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase, suggesting potential for development as an anticancer drug.
  • Antimicrobial Evaluation : In another study, a series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy against common pathogens. Many compounds showed promising activity with minimum inhibitory concentrations (MIC) below 10 μg/mL.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-4-32-19-12-9-17(10-13-19)25(27)24-16-26(18-11-14-21(30-2)22(15-18)31-3)20-7-5-6-8-23(20)33(24,28)29/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDVDJSQFGKXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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